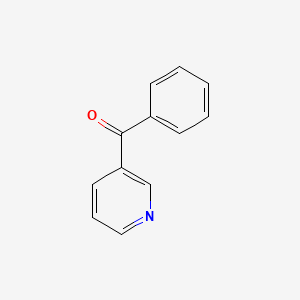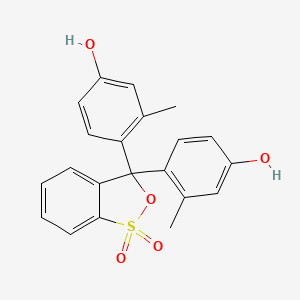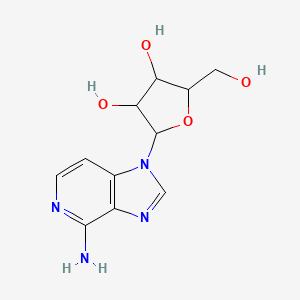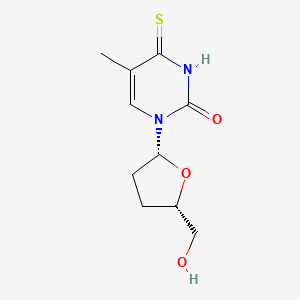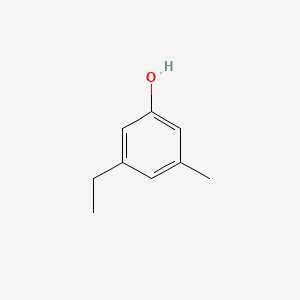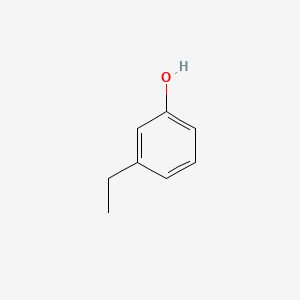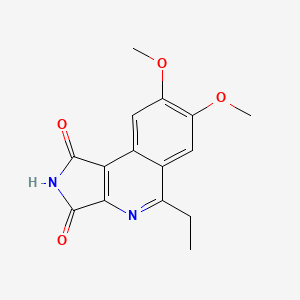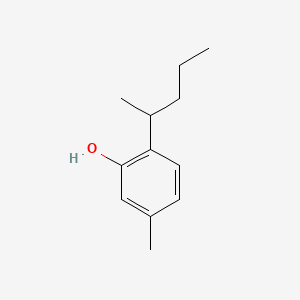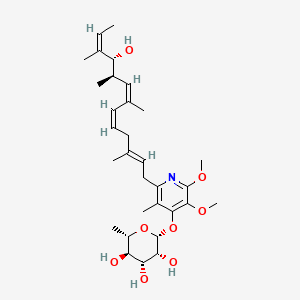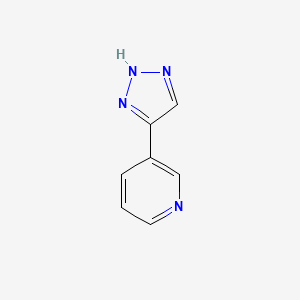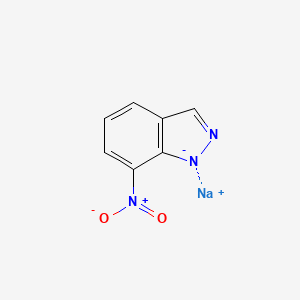
7-NiNa
Overview
Description
7-Nitroindazole-1-ide Sodium Salt, commonly referred to as 7-NINA, is a non-selective inhibitor of nitric oxide synthase (NOS). This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuroprotection and inflammation .
Mechanism of Action
Target of Action
7-Nitroindazole sodium salt (7-NiNa) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is a hemoprotein enzyme that converts arginine to citrulline and nitric oxide (NO) in neuronal tissue . Nitric oxide plays a crucial role in cell signaling, as it can diffuse through the plasma membrane into neighboring cells .
Mode of Action
This compound acts as a selective inhibitor for nNOS . By inhibiting nNOS, this compound prevents the conversion of arginine to citrulline and nitric oxide, thereby indirectly inhibiting cell signaling .
Biochemical Pathways
The inhibition of nNOS by this compound affects the production of nitric oxide, a key molecule in various biochemical pathways. Nitric oxide is known to contribute to neuronal cell death either directly, through free radical-mediated DNA damage, or indirectly, via activation of pro-apoptotic genes . Therefore, by inhibiting nNOS, this compound can potentially influence these pathways and reduce neuronal cell death.
Pharmacokinetics
It has been observed that multiple intraperitoneal injections of this compound result in a predictable, sustained decrease in no production in the hippocampus . This suggests that this compound can effectively reach its target site in the brain and exert its inhibitory effect on nNOS.
Result of Action
The primary result of this compound’s action is a decrease in nitric oxide production. This can lead to a reduction in neuronal cell death, which is often associated with neurodegenerative diseases and nerve damage caused by excitotoxicity . Therefore, this compound is under investigation as a possible protective agent against such conditions .
Biochemical Analysis
Biochemical Properties
7-Nitroindazole sodium salt interacts with neuronal nitric oxide synthase, inhibiting its function . This interaction is significant because nitric oxide synthase plays a crucial role in the production of nitric oxide, a compound that can diffuse through the plasma membrane into neighboring cells, allowing cell signaling . Therefore, 7-Nitroindazole sodium salt indirectly inhibits this signaling process .
Cellular Effects
The effects of 7-Nitroindazole sodium salt on cells are primarily related to its inhibition of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt reduces the production of nitric oxide, a key signaling molecule, thereby influencing various cellular processes . For instance, it has been observed to affect the distribution of neuronal nitric oxide synthase in the cerebral cortex of hypoxic newborn piglets .
Molecular Mechanism
At the molecular level, 7-Nitroindazole sodium salt exerts its effects by binding to neuronal nitric oxide synthase and inhibiting its activity . This inhibition prevents the conversion of arginine to citrulline and nitric oxide, thereby reducing the amount of nitric oxide available for cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Nitroindazole sodium salt have been observed to change over time. For example, in a study on rats, it was found that the administration of 7-Nitroindazole sodium salt raised the threshold for electroconvulsions, with a partial recovery of erection seen in the low- and high-dose groups after 3 hours .
Dosage Effects in Animal Models
The effects of 7-Nitroindazole sodium salt vary with different dosages in animal models. In a study on rats, it was found that 7-Nitroindazole sodium salt administered intraperitoneally at doses ranging between 50–200 mg/kg raised the threshold for electroconvulsions .
Metabolic Pathways
The metabolic pathways that 7-Nitroindazole sodium salt is involved in are primarily related to its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, 7-Nitroindazole sodium salt affects the conversion of arginine to citrulline and nitric oxide, a key step in the nitric oxide signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindazole-1-ide Sodium Salt typically involves the nitration of indazole followed by the formation of the sodium salt. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 7-nitroindazole is then treated with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of 7-Nitroindazole-1-ide Sodium Salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Nitroindazole-1-ide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Amino derivatives of indazole.
Reduction: Reduced forms of 7-Nitroindazole-1-ide Sodium Salt.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
7-Nitroindazole-1-ide Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on nitric oxide synthase and its role in cellular signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its ability to modulate inflammatory responses.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
7-Nitroindazole: A closely related compound with similar inhibitory effects on nitric oxide synthase.
L-NAME (Nω-Nitro-L-arginine methyl ester): Another nitric oxide synthase inhibitor with different structural properties.
Aminoguanidine: A selective inhibitor of inducible nitric oxide synthase.
Uniqueness: 7-Nitroindazole-1-ide Sodium Salt is unique due to its non-selective inhibition of nitric oxide synthase, making it a valuable tool for studying the overall effects of nitric oxide inhibition in various biological systems. Its structural properties also allow for specific interactions with the enzyme, providing insights into the enzyme’s function and regulation .
Properties
IUPAC Name |
sodium;7-nitroindazol-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C[N-]N=C2C(=C1)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-NINA?
A: this compound acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing NO in neurons. [, , , , , ]
Q2: How does this compound's selectivity for nNOS compare to other NOS inhibitors?
A: Unlike non-selective NOS inhibitors like N(ω)-nitro-L-arginine methyl ester (L-NAME), this compound demonstrates a preferential inhibition of nNOS over other isoforms like endothelial NOS (eNOS). This selectivity makes it a valuable tool for dissecting the specific roles of nNOS in various physiological and pathological processes. [, , , ]
Q3: What are the downstream effects of nNOS inhibition by this compound?
A: Inhibiting nNOS with this compound leads to a decrease in NO production within neurons. This reduction in NO can influence a variety of physiological processes, including neurotransmission, vascular tone, inflammation, and response to stress. The specific effects observed depend on the experimental model and physiological system being studied. [, , , , , , , ]
Q4: Does this compound influence blood pressure regulation?
A: Research in rats suggests that central administration of this compound can attenuate the decrease in mean arterial pressure observed during recovery from restraint stress. This finding implies a role for neuronal NO in mediating the hypotensive response following stress. []
Q5: What is the impact of this compound on neurotransmitter release?
A: this compound has been shown to influence the release of various neurotransmitters. For instance, it attenuates the angiotensin II-mediated facilitation of norepinephrine release in the kidneys of mice, suggesting a role of neuronal NO in modulating sympathetic neurotransmission. [, ] Additionally, this compound increases dopamine efflux in the rat striatum, indicating a potential inhibitory influence of neuronal NO on dopamine release. [, ]
Q6: Can this compound impact inflammatory responses?
A: Studies demonstrate that intra-articular injection of this compound can reverse heat hyperalgesia in a rat model of acute arthritis. This finding suggests that neuronal NO contributes to the development of peripheral sensitization and pain associated with joint inflammation. []
Q7: How does this compound interact with the glutamatergic system?
A: Research indicates that this compound can block the induction of long-term depression (LTD) in the corticostriatal pathway, a form of synaptic plasticity dependent on the NO/cGMP pathway. This suggests that neuronal NO plays a crucial role in mediating LTD at these synapses. []
Q8: Does this compound affect neuronal survival under hypoxic conditions?
A: Studies using neonatal rat retinas suggest that this compound can protect retinal ganglion cells from hypoxia-induced apoptosis. This protective effect is attributed to the inhibition of nNOS and subsequent reduction in NO production, highlighting a potential neuroprotective role for this compound under hypoxic conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


